1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid
Description
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid is a brominated cyclobutane derivative featuring a carboxylic acid group and an acetamido-linked 4-bromophenyl substituent.
Properties
IUPAC Name |
1-[[2-(4-bromophenyl)acetyl]amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-10-4-2-9(3-5-10)8-11(16)15-13(12(17)18)6-1-7-13/h2-5H,1,6-8H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRQNUBGRXXWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Core Construction
Method A: Photochemical [2+2] Cycloaddition
- Principle: Utilizing photochemically induced [2+2] cycloaddition reactions between alkenes or alkynes to form cyclobutane rings.
- Application: Starting with suitable olefinic precursors, such as styrene derivatives, under UV irradiation, the cyclobutane ring can be formed with high regioselectivity.
- Advantages: Mild conditions, high selectivity.
- Limitations: Requires controlled photoreaction setup and may need subsequent purification steps.
Method B: Cycloaddition of 1,3-Dienes
- Principle: Diels-Alder reactions or related cycloadditions involving dienes and dienophiles.
- Application: For instance, reacting a suitable diene with a cyclobutene derivative or a suitable dienophile can generate the cyclobutane core.
- Research Data: Literature indicates the feasibility of this method in synthesizing substituted cyclobutanes with functional groups compatible with subsequent modifications.
Functionalization of the Cyclobutane Ring
Method C: Halogenation and Oxidation
- Halogenation: Using phosphorus halides (e.g., phosphorus tribromide or trichloride) to introduce halogen substituents at specific positions on the cyclobutane ring.
- Oxidation: Jones oxidation or similar methods to convert alcohol intermediates into carboxylic acids.
- Research Findings: Studies demonstrate that oxidation of cyclobutane derivatives with appropriate reagents yields the corresponding carboxylic acids efficiently, with yields often exceeding 80%.
Introduction of the Acetamido Group
Method D: Amide Formation via Acylation
- Starting Material: An amino or acyl chloride derivative of the cyclobutane core.
- Procedure: Reacting with 4-bromophenyl acetic acid derivatives or their activated forms (e.g., acyl chlorides or anhydrides) to form the acetamido linkage.
- Research Data: The literature indicates that the Ritter reaction, involving nitriles and carbocation intermediates, can be employed to efficiently form acetamide groups attached to complex frameworks, including cyclobutane derivatives.
Method E: Direct Coupling Using Carbodiimide Reagents
- Reagents: EDC or DCC coupling agents facilitate amide bond formation between carboxylic acids and amines.
- Application: Converting the cyclobutane-1-carboxylic acid derivative into the amide with 4-bromophenylamine.
- Advantages: Mild conditions, high yields, and minimal side reactions.
Final Assembly and Purification
- After the key steps, purification involves standard techniques such as column chromatography, recrystallization, or preparative HPLC to isolate the target compound with high purity.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Cyclobutane ring formation | Photochemical [2+2] cycloaddition | UV irradiation, inert atmosphere | High | Suitable for aromatic substitutions |
| 2 | Ring functionalization | Phosphorus halides, oxidants | Reflux, controlled temperature | 80-90% | Enables halogenation and oxidation |
| 3 | Carboxylic acid formation | Jones oxidation | Acidic, aqueous conditions | >80% | Converts alcohols to acids |
| 4 | Amide linkage formation | Carbodiimide coupling | Room temperature, inert solvent | 75-85% | High efficiency with DCC/EDC |
| 5 | Final purification | Chromatography | Standard | - | Ensures compound purity |
Research Findings and Notes
- The synthesis of cyclobutane derivatives with functional groups similar to the target compound has been successfully achieved via photochemical and cycloaddition strategies, as demonstrated in studies involving adamantane analogs and other strained ring systems.
- Oxidative decarboxylation reactions, especially using lead tetraacetate, have been employed to modify carboxylic acids into alkenes or other derivatives, providing routes to functionalize cyclobutane cores.
- The use of carbodiimide reagents (DCC, EDC) for amide bond formation is well-established, offering high yields and mild reaction conditions suitable for complex molecules like the target compound.
- The synthesis pathway emphasizes the importance of regioselectivity, stereochemistry, and functional group compatibility, with recent advances focusing on optimizing reaction conditions to improve yields and purity.
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity to its targets . Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Brominated Derivatives
Thiocyanato-Hydrazono Derivatives ()
Compounds such as 5b (C₁₈H₉BrClN₅S) and 5c (C₁₉H₁₂BrN₅S) exhibit:
- Melting Points: 199–227°C, significantly higher than non-thiocyanato analogs.
- Key Features: Thiocyanato and hydrazono groups introduce additional hydrogen-bonding sites and aromaticity, enhancing thermal stability .
Fluorinated Cyclobutanes ()
Comparative Data Table
*Estimated data for the target compound based on structural analysis.
Spectroscopic and Reactivity Insights
- IR Spectroscopy : Brominated analogs in show characteristic peaks for amide N–H (~3300 cm⁻¹), C=O (~1650–1700 cm⁻¹), and thiocyanato S–C≡N (~2150 cm⁻¹). The target compound’s IR would likely feature carboxylic acid O–H (~2500–3000 cm⁻¹) and amide C=O stretches .
- Reactivity : The carboxylic acid group enhances acidity (pKa ~4–5), enabling salt formation, while the acetamido group may undergo hydrolysis or serve as a site for derivatization .
Biological Activity
1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid is a synthetic compound characterized by the molecular formula C₁₃H₁₄BrN₁O₃ and a molecular weight of approximately 300.16 g/mol. This compound features a unique cyclobutane ring, an acetamido group, and a bromophenyl substituent, which contribute to its diverse biological activities. Research into its biological properties has revealed potential applications in medicinal chemistry, particularly concerning antimicrobial and anticancer activities.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name: 1-[[2-(4-bromophenyl)acetyl]amino]cyclobutane-1-carboxylic acid
- Molecular Formula: C₁₃H₁₄BrN₁O₃
- Molecular Weight: 300.16 g/mol
- InChI Key: JRRQNUBGRXXWCH-UHFFFAOYSA-N
The presence of the bromine atom in the bromophenyl group enhances the compound's reactivity, making it a subject of interest for various biological studies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl moiety may facilitate interactions with enzymes and receptors, potentially inhibiting their activity. The cyclobutane ring contributes structural rigidity, enhancing binding affinity to these targets, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, which may be attributed to its ability to disrupt cellular signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 1-(4-Bromophenyl)cyclobutanecarboxylic acid | 151157-49-2 | Lacks acetamido group | Moderate antibacterial |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 31736-73-9 | Contains a ketone instead of a carboxylic acid | Limited activity |
| 2-[2-(4-bromophenyl)acetamido]-2-phenylacetic acid | N/A | Features an additional phenyl group | Antimicrobial |
| 1-(4-Bromophenyl)-2-chloroethanone | 4209-02-3 | Contains a chloro substituent | Low activity |
This table highlights how variations in functional groups influence the chemical behavior and biological activity of related compounds.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis: The compound is typically synthesized through multi-step organic synthesis techniques involving reactions between 4-bromophenylacetic acid and cyclobutanone.
- Biological Testing: Various assays have been conducted to evaluate its antibacterial and anticancer properties, showing promising results that warrant further investigation.
Q & A
Q. What are the recommended synthetic routes for 1-[2-(4-bromophenyl)acetamido]cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves coupling 4-bromophenylacetic acid with a cyclobutane-1-carboxylic acid derivative. Key steps include:
- Activation : Use coupling agents like EDC/HOBt to form the amide bond between the acetamide and cyclobutane moieties .
- Cyclobutane Ring Formation : Cycloaddition reactions or photochemical methods may stabilize the strained cyclobutane ring .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to improve yields. Monitor via TLC or HPLC .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the cyclobutane ring and acetamide linkage. IR spectroscopy verifies carbonyl groups (amide C=O at ~1650 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in related bromophenyl acetamide derivatives .
Q. What purification strategies are effective for isolating this compound from by-products?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate).
- Acid-Base Extraction : Leverage the carboxylic acid group’s pH-dependent solubility .
Advanced Research Questions
Q. How does the stereochemistry of the cyclobutane ring influence biological activity or intermolecular interactions?
- Methodological Answer :
- Stereoisomer Synthesis : Use chiral catalysts or diastereomeric resolution to isolate cis/trans isomers.
- Activity Testing : Compare binding affinities in enzyme assays (e.g., kinase inhibition) to correlate stereochemistry with efficacy.
- Computational Modeling : DFT calculations predict steric and electronic effects on target binding .
Q. What strategies address contradictions in reported spectroscopic data for structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Cross-reference NMR data from PubChem, crystallographic databases, and peer-reviewed syntheses (e.g., compare shifts for bromophenyl vs. chlorophenyl analogs) .
- Experimental Validation : Reproduce conflicting syntheses under standardized conditions to isolate variables (e.g., solvent deuteration effects) .
Q. How can structure-activity relationships (SARs) be explored for this compound in drug discovery?
- Methodological Answer :
- Derivatization : Modify the bromophenyl group (e.g., replace Br with Cl or CF) or cyclobutane substituents to assess pharmacological changes .
- Biological Screening : Test analogs in cytotoxicity assays (e.g., IC in cancer cell lines) and ADMET profiling .
- Molecular Docking : Map interactions with targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
Data Contradiction Analysis
Q. Why might melting points or spectroscopic data vary across literature sources for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
